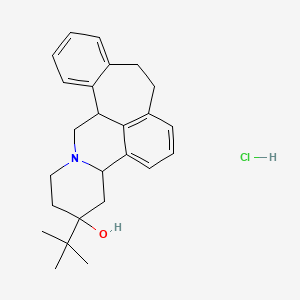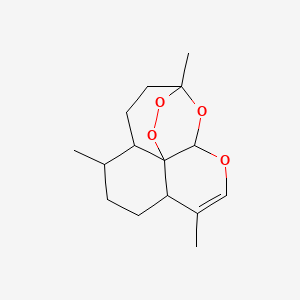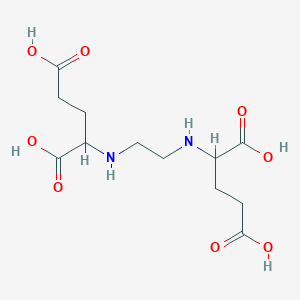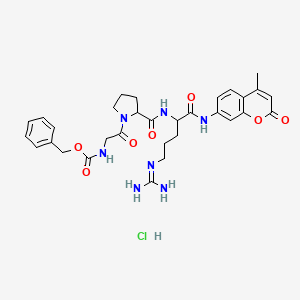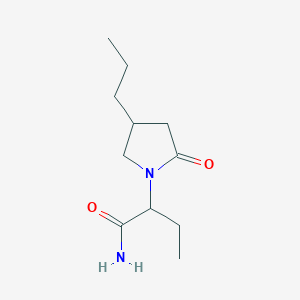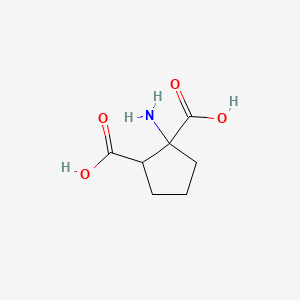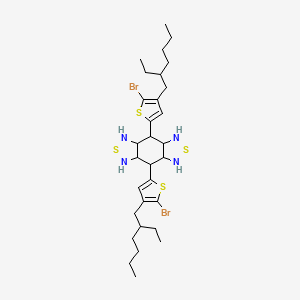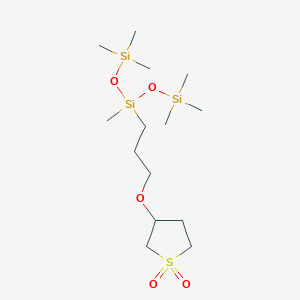
Bis(trimethylsiloxy)methylsilylpropoxysulfolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of bis(trimethylsiloxy)methylsilylpropoxysulfolane involves the reaction of trimethylsilylpropoxysulfolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Bis(trimethylsiloxy)methylsilylpropoxysulfolane undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The major products formed from these reactions are sulfone derivatives, silane derivatives, and silyl ethers or silyl amines .
Aplicaciones Científicas De Investigación
Bis(trimethylsiloxy)methylsilylpropoxysulfolane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bis(trimethylsiloxy)methylsilylpropoxysulfolane involves its ability to form stable silyl groups that can interact with various molecular targets. The compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of biomolecules and materials . The molecular targets and pathways involved include the formation of silyl ethers, silyl amines, and other organosilicon compounds .
Comparación Con Compuestos Similares
Bis(trimethylsiloxy)methylsilylpropoxysulfolane can be compared with other similar compounds, such as:
Trimethylsilylpropoxysulfolane: This compound has similar chemical properties but lacks the additional trimethylsiloxy groups, making it less reactive in certain applications.
Trimethylsilyl chloride: While this compound is used in the synthesis of this compound, it is more reactive and less stable.
Trimethylsilyl ethers: These compounds are similar in structure but have different reactivity and stability profiles.
The uniqueness of this compound lies in its ability to form stable silyl groups that can be used in a wide range of chemical and biological applications .
Propiedades
Fórmula molecular |
C14H34O5SSi3 |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
3-(1,1-dioxothiolan-3-yl)oxypropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H34O5SSi3/c1-21(2,3)18-23(7,19-22(4,5)6)12-8-10-17-14-9-11-20(15,16)13-14/h14H,8-13H2,1-7H3 |
Clave InChI |
ZPHKQMDILPHBJF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(CCCOC1CCS(=O)(=O)C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



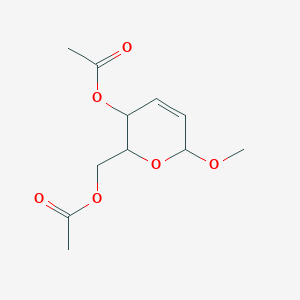
![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
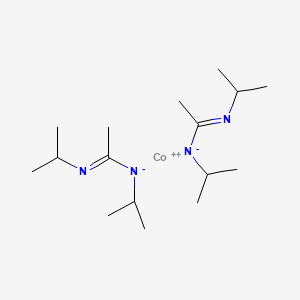
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
